1-(2,4-DIMETHYLBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE
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Overview
Description
1-(2,4-DIMETHYLBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE is a chemical compound used in scientific research. It possesses unique properties that make it valuable for studying molecular interactions and developing new drugs. This compound is characterized by its complex structure, which includes a 2,4-dimethylphenyl group, a 4-fluorophenylsulfonyl group, and an azetidin-1-yl methanone moiety.
Preparation Methods
Chemical Reactions Analysis
1-(2,4-DIMETHYLBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-DIMETHYLBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE has several scientific research applications:
Chemistry: It is used to study molecular interactions and reaction mechanisms.
Biology: The compound is valuable for investigating biological pathways and molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHYLBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit enzymes like monoacylglycerol lipase, leading to the elevation of endogenous agonists of cannabinoid receptors . This interaction can modulate various physiological processes, including mood, appetite, pain, and inflammation.
Comparison with Similar Compounds
1-(2,4-DIMETHYLBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE can be compared with other similar compounds, such as:
(1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: This compound is a selective and potent inhibitor of monoacylglycerol lipase.
Indole derivatives: These compounds have diverse biological and clinical applications, including anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific structural features and its potential for targeted molecular interactions.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-12-3-8-17(13(2)9-12)18(21)20-10-16(11-20)24(22,23)15-6-4-14(19)5-7-15/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIYERVXYBAUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.